5-Chloro-2-hydroxy-3-nitrobenzonitrile 5-Chloro-2-hydroxy-3-nitrobenzonitrile
Brand Name: Vulcanchem
CAS No.: 88310-62-7
VCID: VC16725576
InChI: InChI=1S/C7H3ClN2O3/c8-5-1-4(3-9)7(11)6(2-5)10(12)13/h1-2,11H
SMILES:
Molecular Formula: C7H3ClN2O3
Molecular Weight: 198.56 g/mol

5-Chloro-2-hydroxy-3-nitrobenzonitrile

CAS No.: 88310-62-7

Cat. No.: VC16725576

Molecular Formula: C7H3ClN2O3

Molecular Weight: 198.56 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-2-hydroxy-3-nitrobenzonitrile - 88310-62-7

Specification

CAS No. 88310-62-7
Molecular Formula C7H3ClN2O3
Molecular Weight 198.56 g/mol
IUPAC Name 5-chloro-2-hydroxy-3-nitrobenzonitrile
Standard InChI InChI=1S/C7H3ClN2O3/c8-5-1-4(3-9)7(11)6(2-5)10(12)13/h1-2,11H
Standard InChI Key YPZASGUTWBNWFJ-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C(=C1C#N)O)[N+](=O)[O-])Cl

Introduction

5-Chloro-2-hydroxy-3-nitrobenzonitrile is an aromatic compound with significant interest in synthetic chemistry and potential applications in pharmaceuticals, agrochemicals, and materials science. Its structure consists of a benzene ring substituted with a hydroxyl group (-OH), a nitro group (-NO₂), a chloro atom (-Cl), and a nitrile group (-CN). This unique arrangement confers distinct physicochemical properties, making it an essential intermediate in organic synthesis.

Synthesis

5-Chloro-2-hydroxy-3-nitrobenzonitrile is typically synthesized through nitration reactions of chlorohydroxybenzonitriles under controlled conditions. The process involves the following steps:

  • Starting Material: A precursor such as 5-chloro-2-hydroxybenzonitrile is used.

  • Nitration Reaction: A nitrating agent (e.g., concentrated nitric acid or a nitric acid-sulfuric acid mixture) introduces the nitro group at the meta position relative to the hydroxyl group.

  • Purification: The product is purified through recrystallization or chromatography.

This synthesis highlights regioselectivity due to the electron-withdrawing effects of the nitrile and chloro groups, directing substitution to specific positions on the aromatic ring.

Applications

The compound's functional groups make it versatile for various applications:

  • Pharmaceuticals:

    • It serves as an intermediate in synthesizing bioactive molecules, particularly those targeting bacterial or fungal pathogens.

    • Structural analogs have been explored for their ability to inhibit photosynthetic electron transport in plants, suggesting potential herbicidal activity .

  • Agrochemicals:

    • Its derivatives have been investigated for pesticidal activity due to their aromatic nitro functionality, which enhances biological interactions.

  • Material Science:

    • Nitro-aromatic compounds like this one are precursors for dyes, pigments, and polymers.

Biological Activity

Research on structurally related compounds has demonstrated significant antimicrobial and antifungal activities. For example, derivatives of 5-chloro-2-hydroxybenzamides have shown promising activity against bacterial strains and inhibition of photosynthetic pathways in plants . These findings suggest that 5-Chloro-2-hydroxy-3-nitrobenzonitrile could exhibit similar properties, warranting further investigation.

Analytical Methods

The characterization of 5-Chloro-2-hydroxy-3-nitrobenzonitrile typically involves:

  • Spectroscopy:

    • NMR (1H and 13C): Identifies chemical shifts corresponding to aromatic protons and carbon atoms.

    • FTIR: Detects functional groups like hydroxyl (broad peak ~3200–3600 cm⁻¹), nitro (~1500–1600 cm⁻¹), and nitrile (~2200 cm⁻¹).

    • UV-Vis: Useful for analyzing its electronic transitions due to the nitro group's conjugation with the aromatic ring.

  • Chromatography:

    • High-performance liquid chromatography (HPLC) is used to determine purity and lipophilicity.

  • Mass Spectrometry:

    • Confirms molecular weight through fragmentation patterns.

Toxicity and Safety

As with many nitro-aromatic compounds, safety precautions are necessary when handling this compound due to its potential toxicity:

  • Toxicity:

    • Nitro groups can be metabolized into reactive intermediates that may pose health risks.

    • Proper ventilation and protective equipment are required during synthesis or handling.

  • Environmental Impact:

    • Aromatic nitriles may persist in the environment; thus, disposal must comply with regulations.

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